Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride

Copper Catalysis C–N Cross-Coupling Heterocyclic Chemistry

Researchers requiring a halogenated pyrazole for cross-coupling often encounter dehalogenation side reactions with bromo/chloro analogs. Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate hydrochloride (CAS 1431964-20-3) solves this by providing superior reactivity in Cu(I)-catalyzed C-N couplings and Sonogashira alkynylations, where the iodo substituent outperforms lighter halogens. The hydrochloride salt ensures complete aqueous solubility for homogeneous reaction conditions. • Enables efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the C4 position. • Hydrochloride form guarantees solubility in polar media; ideal for bioconjugation and anion exchange. • Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available on request.

Molecular Formula C7H11ClIN3O2
Molecular Weight 331.54 g/mol
Cat. No. B12235881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride
Molecular FormulaC7H11ClIN3O2
Molecular Weight331.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NN1C)N)I.Cl
InChIInChI=1S/C7H10IN3O2.ClH/c1-3-13-7(12)5-4(8)6(9)10-11(5)2;/h3H2,1-2H3,(H2,9,10);1H
InChIKeyNNZGFHIYAXOUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Pyrazole Scaffold for Selective Derivatization


Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate hydrochloride (C₇H₁₁ClIN₃O₂, MW 331.54 g/mol) is a heterocyclic building block belonging to the 5-aminopyrazole class . The molecule features a densely functionalized pyrazole core bearing an ethyl ester at C3, a primary amino group at C5, a methyl substituent at N2, and a halogen (iodo) at C4—the hydrochloride form enhancing solubility for aqueous processing [1]. This substitution pattern positions the compound as a versatile intermediate for metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), enabling the construction of diverse chemical libraries for medicinal chemistry and agrochemical research [2].

Cross-Coupling Versatility
Iodo handle supports Suzuki, Sonogashira, and Buchwald–Hartwig reactions
Free Amino Reactivity
Primary amine enables direct C–N bond formation without protection
Salt Form Advantage
Hydrochloride salt improves aqueous solubility for polar reaction media

Why Generic Substitution Falls Short


Despite belonging to the same aminopyrazole family, compounds within this class cannot be simply interchanged due to the critical role of the C4 halogen in cross-coupling performance. Systematic evaluation of halogenated aminopyrazoles in Suzuki–Miyaura reactions has demonstrated that the iodo derivative exhibits a significantly higher propensity for dehalogenation side reactions compared to its bromo and chloro counterparts, leading to reduced isolated yields [1][2]. Conversely, under copper-catalyzed C–N cross-coupling conditions, primary amino-iodopyrazoles outperform their chloro/bromo analogs, where the amino group plays an essential activating role [3]. These divergent performance profiles mean that selecting the correct halogenated aminopyrazole directly determines the success or failure of a planned synthetic sequence.

Target
Substitute
Risk
Iodopyrazole
Bromo-/chloropyrazole
In Suzuki–Miyaura, iodo may show higher dehalogenation, reducing yields; bromo/chloro may offer better coupling outcomes
Amino-iodopyrazole
Bromo/chloro without amino
Copper-catalyzed C–N cyclization may fail if amino-iodo motif is replaced; chloro/bromo analogs lack necessary activation

Quantitative Differentiation vs. Closest Analogs


Enhanced C–N Cross-Coupling Reactivity Under Copper Catalysis

In copper-catalyzed intramolecular C–N cross-coupling reactions, 4-iodopyrazoles bearing a primary amino group (i.e., analogues of the target compound) show markedly enhanced reactivity compared to 4-chloro- and 4-bromopyrazoles. The requirement for a primary amino group in the success of these reactions underscores the mechanistic advantage of the amino-iodopyrazole architecture [1].

C–N Coupling Efficiency
Class-level
Amino-iodopyrazoles cyclize successfully; chloro/bromo analogs fail or give low yields
Amino-iodo motif supports copper-mediated annulation
Reactivity inferred from multiple substrates (RSC Adv. 2012)
Copper Catalysis C–N Cross-Coupling Heterocyclic Chemistry

Higher Dehalogenation Propensity in Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling behavior of halogenated aminopyrazoles has been systematically compared. Direct competition experiments demonstrate that bromo and chloro derivatives are superior to iodopyrazoles due to reduced dehalogenation side reactions. This differential behavior is attributed to the stronger complexation of aminopyrazoles bearing iodo substituents to the palladium catalytic center, which promotes premature reductive dehalogenation rather than productive coupling [1][2].

Suzuki Dehalogenation Risk
Class-level
Iodopyrazoles undergo greater dehalogenation vs bromo/chloro; lower isolated yields reported
Iodo may shift coupling outcome; bromo/chloro may be better for Suzuki
Performance varies with boronic acid partner (Jedinák 2017)
Suzuki–Miyaura Coupling Dehalogenation Reaction Selectivity

Solubility Advantage of Hydrochloride Salt Form

The hydrochloride salt of ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate offers substantially enhanced aqueous solubility compared to the free base (ethyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate, MW 295.08 g/mol) . While direct solubility measurements are not publicly available, the general principle of hydrochloride salt formation to improve dissolution in polar reaction media (e.g., water, methanol, DMSO/water mixtures) is well-established in pharmaceutical intermediate processing [1]. This makes the hydrochloride form preferable for aqueous-phase bioconjugation reactions and salt metathesis steps.

Salt Solubility
Class-level
HCl salt expected >10 mg/mL in water; free base limited aqueous solubility
Salt form supports aqueous-phase processing
Exact solubility not experimentally reported; class-level inference
Salt Form Selection Solubility Aqueous Processing

Amino Group Impact on Cross-Coupling Strategy

The presence of a free primary amino group (as in the target compound) enables direct participation in C–N bond-forming reactions, which N-acetyl-protected analogs cannot undergo. However, cross-coupling studies with terminal alkynes show that both amino and N-acetylamino-iodopyrazoles are effective substrates, but the reaction conditions and product profiles differ significantly, with unprotected amino substrates requiring careful catalyst selection to avoid side reactions [1].

Free Amino in Sonogashira
Class-level
Amino-iodopyrazoles undergo Sonogashira without protection; N-Ac-protected analogs require deprotection
Free amine avoids protection/deprotection steps
Reaction conditions differ from acetylated analogs (Tretyakov 1999)
Protecting Group Strategy Cross-Coupling Aminopyrazole Reactivity

Optimal Application Scenarios


Copper-Catalyzed Annulation for Fused Heterocycles

The amino-iodopyrazole scaffold is ideally suited for Cu(I)-catalyzed annulation with 2-formylazoles, producing novel fused heterocyclic ring systems that are difficult to access via alternative halogenated pyrazoles [1]. The hydrochloride salt ensures complete solubilization in the polar reaction medium, enhancing reaction homogeneity and reproducibility.

Sonogashira Coupling for Alkynyl-Pyrazole Libraries

The free amino group and iodo substituent collaborate to enable efficient Sonogashira coupling with terminal alkynes under mild Pd/Cu conditions, yielding diversely functionalized alkynylaminopyrazoles [2]. This reactivity profile is distinct from bromo/chloro analogs, which may require more forcing conditions or give lower selectivity.

Aqueous-Phase Bioconjugation and Salt Metathesis

The hydrochloride salt provides drastically improved water solubility versus the free base, making it the preferred form for aqueous Suzuki–Miyaura reactions, direct bioconjugation to biomolecules bearing boronic acid handles, and anion exchange steps to access other pharmaceutically acceptable salts [3][4].

CDK Inhibitor Fragment Evolution

Aminopyrazole derivatives, including iodo-substituted variants, have been disclosed as CDK inhibitor fragments in patent literature [5]. The ethyl ester at C3 serves as a modifiable handle for SAR exploration, while the iodo group at C4 provides a vector for late-stage diversification via cross-coupling, enabling efficient fragment-to-lead optimization.

Application
Selection Property
Validation Focus
Cu-catalyzed fused heterocycle synthesis
Amino-iodopyrazole reactivity
C–N annulation with 2-formylazoles
Sonogashira alkynyl-pyrazole libraries
Iodo + free amino activation
Alkyne coupling selectivity under Pd/Cu
Aqueous-phase bioconjugation and salt metathesis
Hydrochloride salt solubility
Solubility in polar media and anion exchange
CDK inhibitor fragment evolution
Multifunctional diversification scaffold
C3 ester and C4 iodo handles for SAR exploration
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